P–Cu–P Angle Deviation from Ideal Tetrahedral Geometry
Bis(triphenylphosphine)copper(I) nitrate exhibits a P–Cu–P bond angle of 131.1°, a pronounced distortion from the ideal tetrahedral angle of 109.5° [1]. In contrast, the analogous copper(I) iodide complex CuI(PPh₃)₃ adopts a trigonal planar geometry with P–Cu–P angles near 120°, while CuCl(PPh₃)₃ forms a distorted tetrahedron with angles typically ~115–120° [2]. This 21.6° deviation in the nitrate complex results from the bidentate coordination of the nitrate anion, which pulls the phosphine ligands apart and alters the frontier orbital energies, directly impacting ligand substitution kinetics and catalytic activity [3].
| Evidence Dimension | P–Cu–P bond angle |
|---|---|
| Target Compound Data | 131.1° |
| Comparator Or Baseline | Ideal tetrahedral: 109.5°; CuI(PPh₃)₃: ~120° (trigonal planar) |
| Quantified Difference | +21.6° from ideal; +11.1° vs. CuI(PPh₃)₃ |
| Conditions | Single-crystal X-ray diffraction at room temperature |
Why This Matters
The larger P–Cu–P angle reduces steric crowding and facilitates ligand exchange, making this compound a superior precursor for synthesizing sterically demanding complexes.
- [1] G. G. Messmer and Gus J. Palenik. 1969. Distortions in tetrahedral copper(I)–phosphine complexes: bis(triphenylphosphine)copper(I) nitrate. Canadian Journal of Chemistry. 47(8): 1440-1441. https://doi.org/10.1139/v69-238 View Source
- [2] G. G. Messmer and Gus J. Palenik. 1969. Distortions in tetrahedral copper(I)–phosphine complexes: bis(triphenylphosphine)copper(I) nitrate. Canadian Journal of Chemistry. 47(8): 1440-1441. https://doi.org/10.1139/v69-238 View Source
- [3] G. G. Messmer and Gus J. Palenik. 1969. Distortions in tetrahedral copper(I)–phosphine complexes: bis(triphenylphosphine)copper(I) nitrate. Canadian Journal of Chemistry. 47(8): 1440-1441. https://doi.org/10.1139/v69-238 View Source
